

Core Concept: Biased Agonism at the μ -Opioid Receptor

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Compound of Interest

Compound Name: **TRV120056**

Cat. No.: **B15599179**

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Opioid analgesics traditionally exert their effects by activating the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR). This activation triggers two main intracellular signaling pathways:

- G Protein Signaling: This pathway is associated with the desired analgesic effects of opioids. [\[3\]](#)
- β -Arrestin Recruitment: This pathway is linked to some of the adverse effects of opioids, such as respiratory depression and constipation, as well as the development of tolerance. [\[3\]](#) [\[4\]](#)

TRV130 is a biased agonist, meaning it preferentially activates the G protein signaling pathway while causing minimal recruitment of β -arrestin. [\[1\]](#) [\[2\]](#) This biased mechanism of action is hypothesized to provide a wider therapeutic window, offering potent analgesia with a reduced side-effect profile compared to conventional opioids like morphine. [\[3\]](#) [\[5\]](#)

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of TRV130 in comparison to the conventional opioid agonist, morphine, and the synthetic peptide agonist, DAMGO.

Table 1: μ -Opioid Receptor Binding Affinity

Compound	K _I (nM)	Assay Conditions
TRV130 (Oliceridine)	1.2 ± 0.3 - 25	[³ H]DAMGO competition binding in CHO-hMOR or rat brain membranes.[6][7][8]
Morphine	5.8 ± 1.2	[³ H]DAMGO competition binding in CHO-hMOR cells.[7]
DAMGO	0.8 ± 0.2	[³ H]DAMGO competition binding in CHO-hMOR cells.[7]

Table 2: Functional Activity at the μ -Opioid Receptor

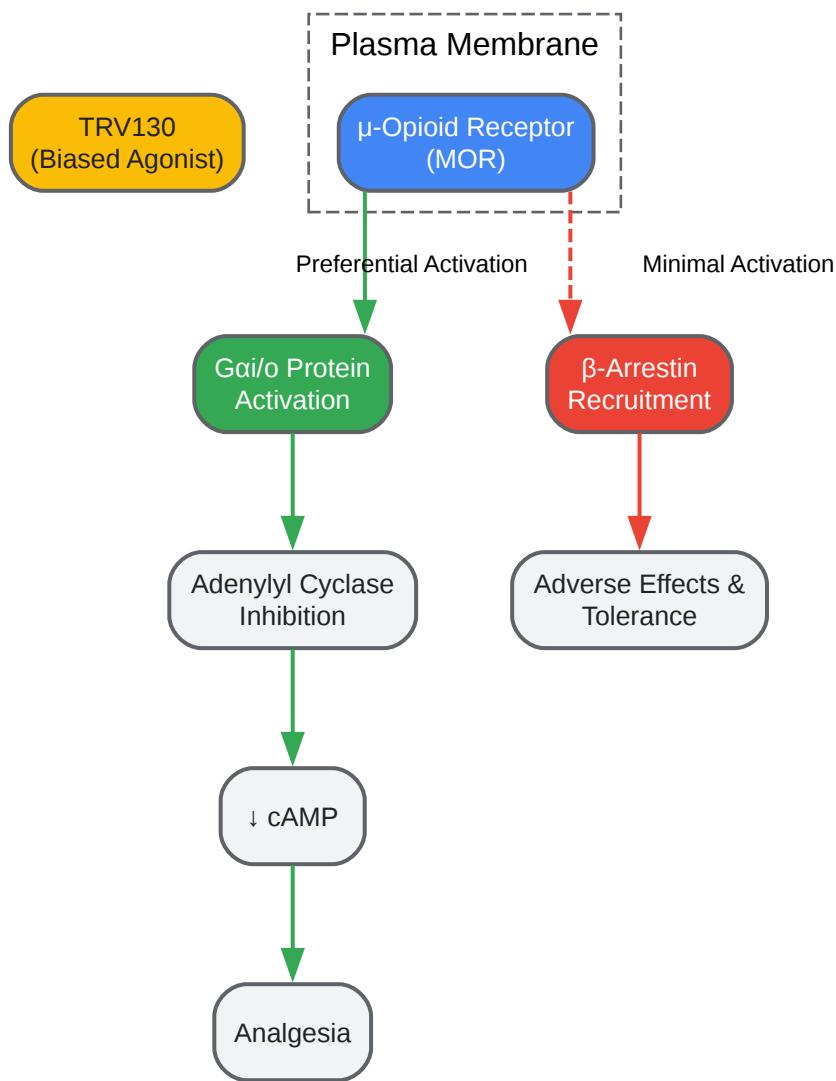
Assay	Parameter	TRV130 (Oliceridine)	Morphine	DAMGO
G Protein Activation (cAMP Inhibition)	EC ₅₀ (nM)	~10	-	-
E _{max} (%)	>70	-	100 (Reference)	
G Protein Activation (GTP _S Binding)	EC ₅₀ (nM)	-	-	-
E _{max} (%)	Full agonist	-	100 (Reference)	
β -Arrestin-2 Recruitment	EC ₅₀ (nM)	-	-	-
E _{max} (%)	Low Efficacy (~50% in some studies)	-	-	

Note: Specific EC₅₀ and E_{max} values can vary depending on the specific cell line and assay conditions used.[6][8]

Signaling Pathways

μ -Opioid Receptor Signaling Cascade

The following diagram illustrates the two primary signaling pathways activated by the μ -opioid receptor. TRV130 preferentially activates the G protein-dependent pathway.



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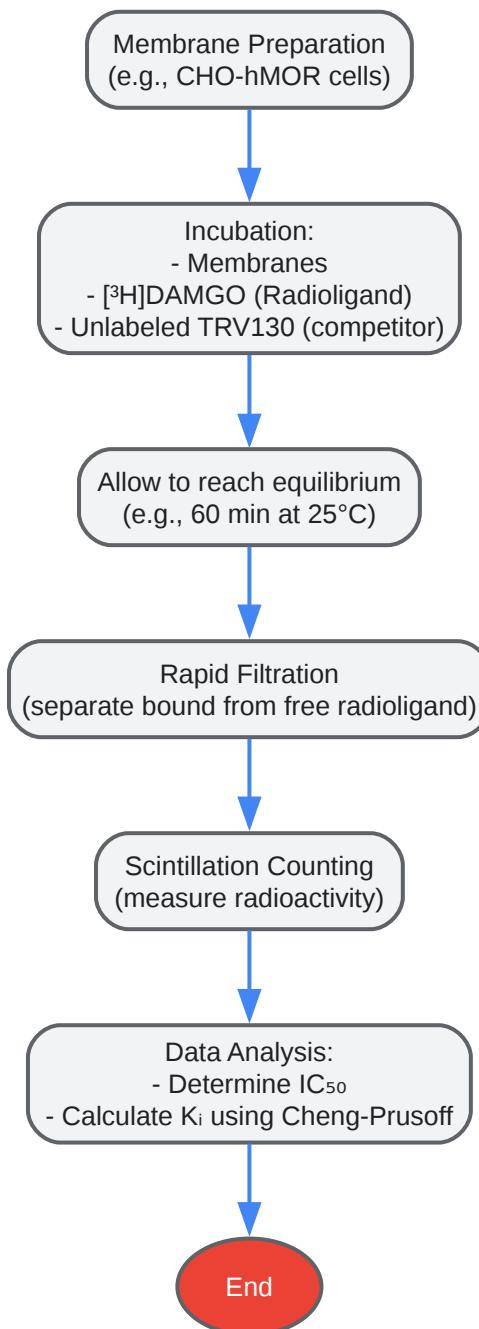
Caption: μ -Opioid receptor signaling pathways.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize TRV130 are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.



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Caption: Workflow for Radioligand Competition Binding Assay.

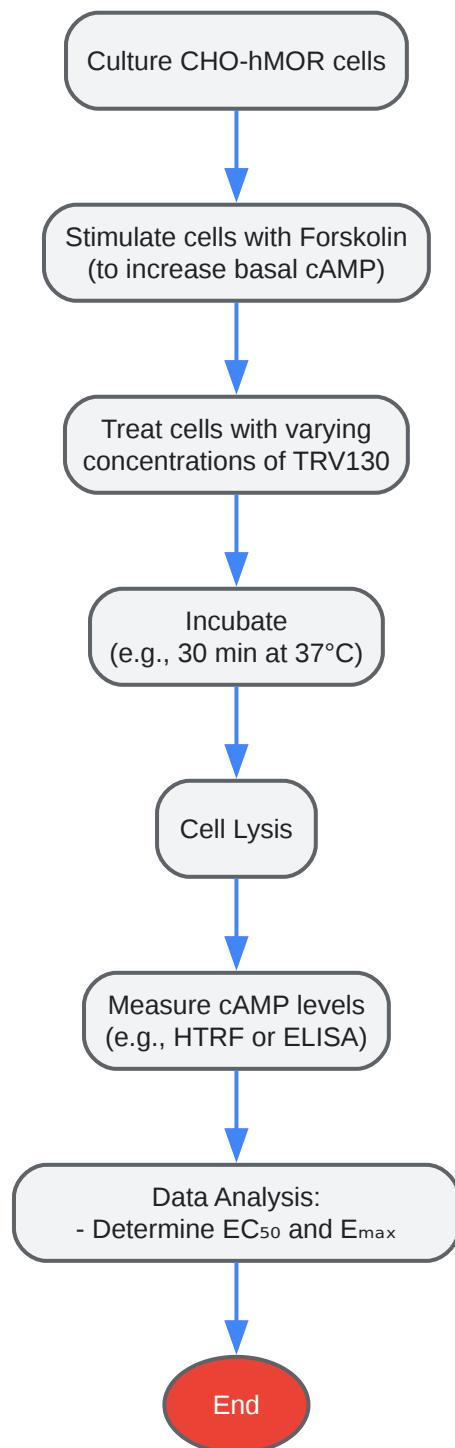
Methodology:

- Membrane Preparation:
 - Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human μ -opioid receptor (CHO-hMOR) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash and resuspend the membrane pellet in fresh assay buffer.[9]
- Assay Setup:
 - In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [3 H]DAMGO), and varying concentrations of the unlabeled test compound (TRV130).[9]
 - To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled antagonist (e.g., naloxone).[10]
- Incubation:
 - Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).[9]
- Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membranes with bound radioligand from the unbound radioligand in the solution.[9]
 - Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[9]
- Quantification:

- Place the filters into scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[9]
- Data Analysis:
 - Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
 - Determine the IC_{50} value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_D)$, where $[L]$ is the concentration of the radioligand and K_D is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of an agonist to activate the G α i/o protein, which in turn inhibits adenylyl cyclase and reduces intracellular levels of cyclic AMP (cAMP).



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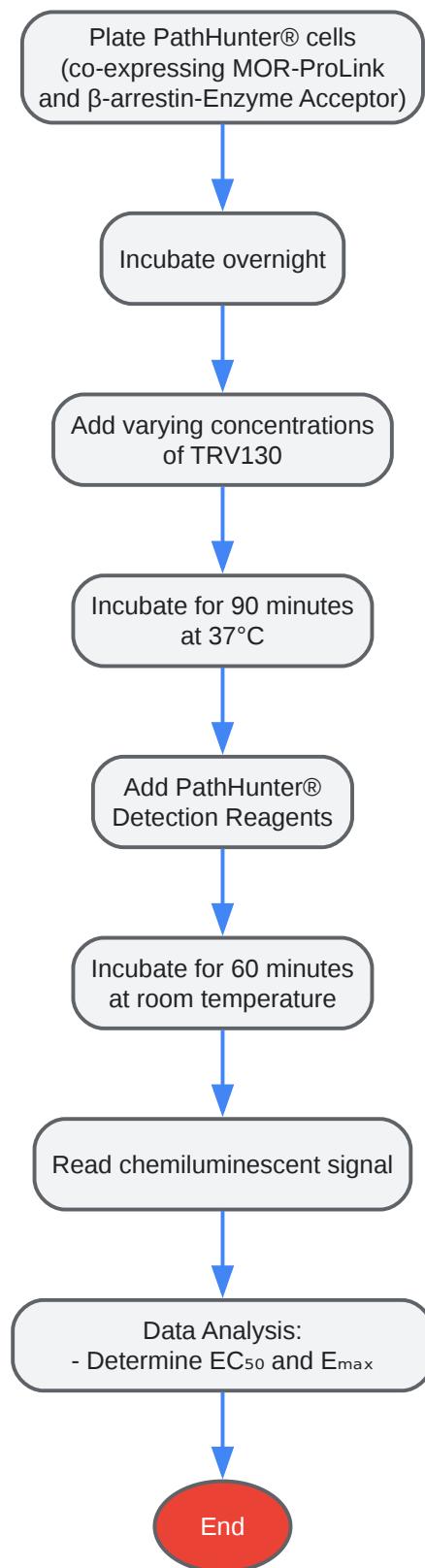
Caption: Workflow for cAMP Inhibition Assay.

Methodology:

- Cell Culture:
 - Culture CHO-hMOR cells in appropriate media until they reach the desired confluence.[11]
- Assay Protocol:
 - Harvest and resuspend the cells in assay buffer.
 - Add the cell suspension to a 384-well plate.[12]
 - Add varying concentrations of the test compound (TRV130).
 - Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[12]
 - Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[12]
- cAMP Quantification:
 - Lyse the cells to release intracellular cAMP.
 - Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[12]
- Data Analysis:
 - Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and E_{max} (efficacy) values.

β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This assay quantifies the recruitment of β-arrestin to the activated receptor using an enzyme fragment complementation (EFC) technology.



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Caption: Workflow for β-Arrestin Recruitment Assay.

Methodology:

- Cell Plating:
 - Use a PathHunter® cell line engineered to co-express the μ -opioid receptor fused to a ProLink™ (PK) tag and β -arrestin fused to an Enzyme Acceptor (EA) tag.[13][14]
 - Plate the cells in a 384-well microplate and incubate overnight.[13]
- Compound Addition:
 - Add serial dilutions of the test compound (TRV130) to the cell plate.
- Incubation:
 - Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β -arrestin recruitment.[15]
- Detection:
 - Add the PathHunter® Detection Reagents, which contain a substrate for the complemented β -galactosidase enzyme.[14]
 - Incubate for 60 minutes at room temperature in the dark.[12]
- Signal Measurement:
 - Read the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β -arrestin recruitment.[15]
- Data Analysis:
 - Plot the luminescent signal against the logarithm of the agonist concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_{max} values for β -arrestin recruitment.

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